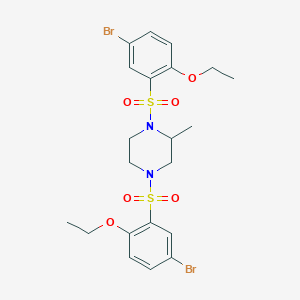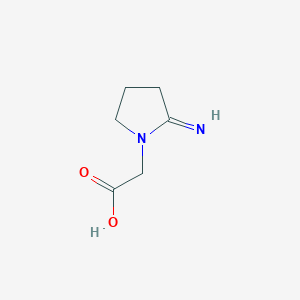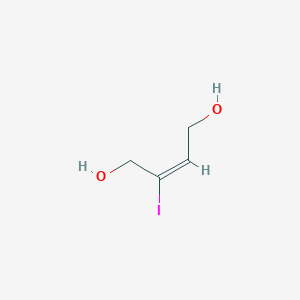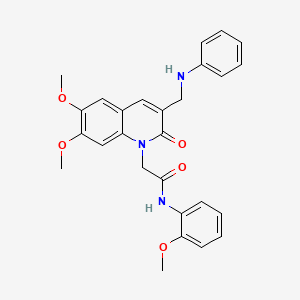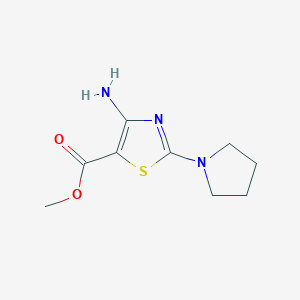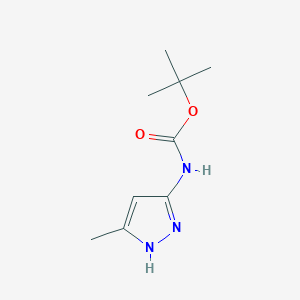
Tert-butyl 5-methyl-1h-pyrazol-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-methyl-1h-pyrazol-3-ylcarbamate, commonly known as T3P, is a reagent used in organic chemistry for the synthesis of amides, esters, and peptides. It is a white crystalline powder that is soluble in water, alcohol, and other organic solvents. T3P has gained significant attention in recent years due to its effectiveness and versatility in various chemical reactions.
Wirkmechanismus
T3P acts as a coupling reagent in organic synthesis, facilitating the formation of amide and ester bonds. It works by activating carboxylic acids, making them more reactive towards nucleophilic attack by amines or alcohols. T3P has been shown to be a more efficient coupling reagent than traditional reagents such as DCC and HATU.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of T3P. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. T3P has also been reported to have low environmental toxicity and is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
T3P has several advantages over traditional coupling reagents. It is more efficient, faster, and requires fewer steps in the synthesis of amides and esters. T3P is also more stable and less prone to side reactions than other coupling reagents. However, T3P is relatively expensive and requires careful handling due to its moisture sensitivity.
Zukünftige Richtungen
There are several potential future directions for the use of T3P in scientific research. One area of interest is the synthesis of peptides and proteins, which are important in drug development and biotechnology. T3P may also be used in the synthesis of natural products and other complex organic molecules. Additionally, there is a need for the development of more efficient and cost-effective coupling reagents for organic synthesis, and T3P may play a role in this area of research.
In conclusion, Tert-butyl 5-methyl-1h-pyrazol-3-ylcarbamate, or T3P, is a versatile and effective reagent used in organic chemistry for the synthesis of amides, esters, and peptides. It has several advantages over traditional coupling reagents and has gained significant attention in recent years for its potential applications in drug development and biotechnology. Further research is needed to explore the full potential of T3P in organic synthesis and its potential applications in various fields.
Synthesemethoden
T3P is synthesized by the reaction of tert-butyl carbamate, 5-methyl-1H-pyrazole-3-carboxylic acid, and phosphorus oxychloride in the presence of triethylamine. The reaction yields T3P as a white crystalline powder with a high purity level.
Wissenschaftliche Forschungsanwendungen
T3P has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of esters, amides, and peptides, which are important compounds in pharmaceuticals and biotechnology. T3P has also been used in the synthesis of natural products, such as steroids and alkaloids.
Eigenschaften
IUPAC Name |
tert-butyl N-(5-methyl-1H-pyrazol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6-5-7(12-11-6)10-8(13)14-9(2,3)4/h5H,1-4H3,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIQUJZBYWOBPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-methyl-1h-pyrazol-3-ylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)-2-methoxybenzamide](/img/structure/B2676015.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2676018.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2676019.png)
